molecular formula C16H13NO B3125313 2-(1-Naphthyloxy)aniline CAS No. 32219-16-2

2-(1-Naphthyloxy)aniline

Cat. No. B3125313
CAS RN: 32219-16-2
M. Wt: 235.28 g/mol
InChI Key: XGFJMWKZGVEFBI-UHFFFAOYSA-N
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Description

2-(1-Naphthyloxy)aniline, also known as 2-Naphthol, is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of aniline, and is used in the synthesis of dyes and other materials. 2-Naphthol is an important intermediate in the production of several industrial chemicals, including pharmaceuticals, dyes, and agrochemicals. It is also used in the synthesis of various other organic compounds. 2-Naphthol has a wide range of applications in various fields, such as medicine, biochemistry, and materials science.

Scientific Research Applications

  • Synthesis and Polymerization : A study describes the synthesis of novel titanium complexes bearing naphthyloxy-imine chelate ligands, demonstrating high activity for ethylene polymerization. This highlights the role of naphthylamine derivatives in catalyzing polymer production, which could be applicable to materials science and engineering for developing new polymeric materials (Tang Ping, 2007).

  • Copolymerization with Aniline Derivatives : Research on the electrochemical copolymerization of 1-naphthylamine with aniline and o-toluidine has shown the production of copolymers with distinct electrochemical and spectroelectrochemical properties. This indicates the utility of naphthylamine derivatives in modifying the electrical and optical properties of polymers, potentially useful for electronic and optoelectronic devices (Chein-Yie Chung, T. Wen, A. Gopalan, 2001).

  • Photophysical Properties : A study on the photophysical properties of aromatic azodyes and Schiff bases containing naphthylamine derivatives has revealed insights into excited state intramolecular proton transfer processes. This research contributes to the understanding of the photophysical behavior of these compounds, which could be valuable in developing new materials for photonic applications (H. Joshi, F. S. Kamounah, et al., 2002).

  • Nanotechnology Applications : The formation of nanotubes and nanoparticles of polyaniline in the presence of 1-amino-2-naphthol-4-sulfonic acid suggests that naphthylamine derivatives can influence the morphology of conducting polymers. This has implications for creating materials with novel properties for electronics, sensors, and antistatic applications (H. Bhandari, Vineet Bansal, et al., 2009).

properties

IUPAC Name

2-naphthalen-1-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c17-14-9-3-4-10-16(14)18-15-11-5-7-12-6-1-2-8-13(12)15/h1-11H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFJMWKZGVEFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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